molecular formula C20H13BrN2O3S2 B3026472 Pitstop 2 CAS No. 1419093-54-1

Pitstop 2

Cat. No. B3026472
CAS RN: 1419093-54-1
M. Wt: 473.4 g/mol
InChI Key: CGDLWHGPJPVPDU-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pitstop 2 is a novel, selective, cell membrane permeable clathrin inhibitor . It competitively inhibits the clathrin terminal domain to selectively inhibit clathrin-mediated endocytosis (CME) . It interferes with receptor-mediated endocytosis (RME), entry of HIV, and synaptic vesicle recycling .


Chemical Reactions Analysis

Pitstop 2 is known to inhibit clathrin-mediated endocytosis, a process that involves the internalization of substances into a cell . It does this by blocking the interaction of amphiphysin with the amino terminal domain of clathrin .


Physical And Chemical Properties Analysis

Pitstop 2 has a molecular weight of 473.36 and a molecular formula of C20H13BrN2O3S2 . It is soluble in DMSO .

Scientific Research Applications

1. Understanding Clathrin-Mediated Endocytosis

Pitstop 2, as part of the Pitstop family of clathrin inhibitors, plays a critical role in the study of clathrin-mediated endocytosis (CME). It has been synthesized to investigate clathrin function, revealing its interference with CME, synaptic vesicle recycling, and cellular entry of HIV, while leaving clathrin-independent internalization pathways and secretory traffic unaffected. These properties of Pitstop 2 make it a valuable tool for understanding the complex processes of cell physiology (Robertson et al., 2014).

2. Insights into Non-Specific Activity

Studies have also delved into the non-specific activity of Pitstop 2. It was initially developed to block specific interaction sites on the clathrin heavy chain but later studies revealed its broader impact. This non-specific activity suggests that Pitstop 2 can influence cellular processes beyond its intended targets, indicating the need for cautious use in cellular studies (Willox et al., 2014).

3. Role in Mitosis and Cancer Cell Dynamics

The application of Pitstop 2 extends to understanding mitosis in cancer cells. Research shows that Pitstop 2 can induce cell death in dividing HeLa cancer cells by disrupting the function of clathrin on the mitotic spindle. This property highlights Pitstop 2's potential as a novel tool for cancer research, particularly in investigating the dynamics of clathrin in cell division and its potential as a target for anti-mitotic drugs (Smith et al., 2013).

4. Effect on Clathrin-Independent Endocytosis

Pitstop 2 has also been identified as an inhibitor of clathrin-independent endocytosis (CIE). This discovery contradicts the initial belief that it specifically targets clathrin-mediated pathways. The broader impact of Pitstop 2 on endocytic pathways enhances its value in studying cellular endocytosis mechanisms and suggests additional cellular targets beyond clathrin (Dutta et al., 2012).

5. Disruption of Nuclear Pore Complex Permeability

Another fascinating application of Pitstop 2 is in the study of the nuclear pore complex (NPC). Pitstop 2 has been shown to disrupt the NPC permeability barrier, providing insights into the structural arrangement of FG-nups within the NPC and indicating potential strategies for enhancing NPC permeability for macromolecules. This aspect of Pitstop 2's action demonstrates its versatility in cellular biology research beyond its role as a clathrin inhibitor (Liashkovich et al., 2015).

Mechanism of Action

Pitstop 2 works by associating with the terminal domain of clathrin, thereby inhibiting clathrin-mediated endocytosis . It has also been shown to inhibit clathrin-independent endocytosis .

Safety and Hazards

Pitstop 2 is considered toxic and is a moderate to severe irritant to the skin and eyes . In case of exposure, it is recommended to move to fresh air if inhaled, wash off with soap and plenty of water if it comes in contact with skin, flush eyes with water if it comes in contact with eyes, and rinse mouth with water if swallowed .

properties

IUPAC Name

(NZ)-N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDLWHGPJPVPDU-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)/N=C\3/NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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